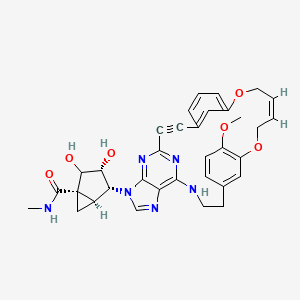

A3AR agonist 2

説明

Structure

3D Structure

特性

分子式 |

C34H34N6O6 |

|---|---|

分子量 |

622.7 g/mol |

IUPAC名 |

(1S,3R,4R,5S)-2,3-dihydroxy-4-[(11Z)-16-methoxy-9,14-dioxa-22,25,27,29,30-pentazapentacyclo[21.6.1.14,8.115,19.024,28]dotriaconta-1(30),4(32),5,7,11,15,17,19(31),23,25,28-undecaen-2-yn-27-yl]-N-methylbicyclo[3.1.0]hexane-1-carboxamide |

InChI |

InChI=1S/C34H34N6O6/c1-35-33(43)34-18-23(34)28(29(41)30(34)42)40-19-37-27-31-36-13-12-21-8-10-24(44-2)25(17-21)46-15-4-3-14-45-22-7-5-6-20(16-22)9-11-26(38-31)39-32(27)40/h3-8,10,16-17,19,23,28-30,41-42H,12-15,18H2,1-2H3,(H,35,43)(H,36,38,39)/b4-3-/t23-,28-,29-,30?,34+/m1/s1 |

InChIキー |

GWPOXPCMLJYJKI-RKGYOVORSA-N |

異性体SMILES |

CNC(=O)[C@@]12C[C@@H]1[C@H]([C@H](C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OC/C=C\COC7=CC=CC(=C7)C#CC(=N5)N=C43 |

正規SMILES |

CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OCC=CCOC7=CC=CC(=C7)C#CC(=N5)N=C43 |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Synthesis of A3AR Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of selective agonists for the A3 adenosine (B11128) receptor (A3AR). The A3AR, a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, cancer, and ischemia. This document details the structure-activity relationships (SAR) of key A3AR agonists, provides experimental protocols for their evaluation, and outlines the primary signaling pathways they modulate. A particular focus is given to the prototypical and clinically significant agonists, N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA, also known as CF101) and its 2-chloro derivative, 2-chloro-N⁶-(3-iodobenzyl)-5'-N-methylcarboxamidoadenosine (Cl-IB-MECA, also known as CF102), which is often designated as compound "2" in scientific literature.

Discovery and Structure-Activity Relationship of A3AR Agonists

The development of selective A3AR agonists has been driven by systematic modifications of the adenosine scaffold. Key structural modifications that enhance affinity and selectivity for the A3AR have been identified at the N⁶, C2, and 5' positions of the adenosine molecule.

The introduction of a bulky, hydrophobic substituent at the N⁶ position , such as a 3-iodobenzyl group, was a critical step in achieving A3AR selectivity over other adenosine receptor subtypes.[1] Further modifications at the 5' position , specifically the introduction of a 5'-N-methyluronamide group, were found to significantly increase potency.[1] The combination of these features led to the development of IB-MECA, a potent and selective A3AR agonist.[1]

Further SAR studies demonstrated that substitution at the C2 position of the adenine (B156593) ring could further enhance selectivity. The addition of a small halogen, such as chlorine, led to the synthesis of Cl-IB-MECA, which exhibits even greater selectivity for the A3AR compared to the A1 and A2A receptors.[2]

Quantitative Data Presentation

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of key A3AR agonists.

Table 1: Binding Affinities (Ki) of Prototypical A3AR Agonists at Human Adenosine Receptors

| Compound | A1AR Ki (nM) | A2AAR Ki (nM) | A3AR Ki (nM) | A1/A3 Selectivity | A2A/A3 Selectivity | Reference(s) |

| IB-MECA (CF101) | 51 | 2900 | 1.8 | 28-fold | 1611-fold | |

| Cl-IB-MECA (CF102) | >1000 | >1000 | 1.4 | >714-fold | >714-fold | |

| 2-Chloro-N⁶-phenylethyladenosine (15) | - | - | 0.024 | - | - |

Table 2: Functional Potency (EC50) of A3AR Agonists

| Compound | Assay | EC50 (nM) | Reference(s) |

| Cl-IB-MECA (CF102) | cAMP Inhibition | 1.21 | |

| 2-Chloro-N⁶-phenylethyladenosine (15) | cAMP Inhibition | 14 | |

| Compound 6c | cAMP Inhibition | 11.3 |

Synthesis of Prototypical A3AR Agonists

The synthesis of IB-MECA and Cl-IB-MECA typically starts from a protected ribose derivative and involves a multi-step process.

Synthesis of IB-MECA

A general synthetic route for IB-MECA involves the following key steps:

-

Protection of Ribose: Commercially available 6-chloropurine-9-riboside is reacted with 2,2-dimethoxypropane (B42991) to protect the 2' and 3'-hydroxyl groups as an acetonide.

-

Oxidation: The primary 5'-hydroxyl group is oxidized to a carboxylic acid.

-

Amidation: The carboxylic acid is then reacted with methylamine (B109427) to form the 5'-N-methyluronamide.

-

Substitution: The 6-chloro group is displaced by 3-iodobenzylamine.

-

Deprotection: The acetonide protecting group is removed to yield IB-MECA.

Synthesis of Cl-IB-MECA

The synthesis of Cl-IB-MECA follows a similar pathway, starting from 2,6-dichloropurine (B15474) riboside. An improved synthesis has been reported starting from D-ribose, which is more cost-effective.

Experimental Protocols

The characterization of novel A3AR agonists relies on a suite of in vitro assays to determine their binding affinity, functional activity, and downstream signaling effects.

Radioligand Binding Assay

This assay measures the affinity of a compound for the A3AR by competing with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human A3AR (e.g., CHO or HEK-293 cells).

-

Incubation: Cell membrane homogenates (typically 30-50 µg of protein) are incubated with a fixed concentration of a radioligand (e.g., [¹²⁵I]I-AB-MECA at ~0.15 nM) and varying concentrations of the test compound.

-

Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known A3AR ligand (e.g., 1 µM IB-MECA). The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to activate the A3AR, which is coupled to the inhibitory G protein (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol:

-

Cell Culture: Cells stably expressing the A3AR (e.g., CHO cells) are cultured in appropriate media.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with forskolin (B1673556) (an adenylate cyclase activator) to increase basal cAMP levels, in the presence of varying concentrations of the test agonist.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of commercially available kits, often based on competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays.

-

Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition) is determined.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated A3AR, a key event in receptor desensitization and G protein-independent signaling.

Protocol:

-

Assay Principle: A common method utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter assay). In this system, the A3AR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Agonist Stimulation: Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity.

-

Signal Generation: This proximity allows the fragments to complement and form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

-

Detection and Analysis: The luminescence is measured using a plate reader, and the concentration-response curve is used to determine the EC50 of the agonist for β-arrestin recruitment.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in A3AR agonist discovery and their mechanism of action.

Caption: A generalized workflow for the discovery and development of A3AR agonists.

Caption: Major signaling pathways activated by A3AR agonists.

References

The Structure-Activity Relationship of A3 Adenosine Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for agonists of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, cancer, and ischemia.[1] Understanding the intricate relationship between the chemical structure of a ligand and its biological activity is paramount for the rational design of potent and selective A3AR agonists with therapeutic potential. This document provides a comprehensive overview of key structural modifications, quantitative SAR data, detailed experimental methodologies, and a visual representation of the associated signaling pathways.

Core Structural Features and Structure-Activity Relationships

The development of potent and selective A3AR agonists has largely focused on modifications of the adenosine scaffold, which consists of an adenine (B156593) nucleobase linked to a ribose sugar. Key regions of the adenosine molecule that have been extensively studied to define the SAR of A3AR agonists include the N6-position, the C2-position of the adenine ring, and the 5'-position of the ribose moiety.

Modifications at the N6-Position

Substitutions at the N6-position of adenosine have been a cornerstone of A3AR agonist design. The introduction of a benzyl (B1604629) group at this position, particularly with a meta-substituent like iodine (as seen in the prototypical agonist IB-MECA), significantly enhances affinity and selectivity for the A3AR. A conformationally restricted bulky group at the N6 position is predicted to increase A3AR binding affinity.[2] However, a small hydrophobic group at the N6 position appears to promote receptor activation.[2]

Modifications at the C2-Position

Modifications at the C2-position of the adenine ring have also proven to be a successful strategy for increasing A3AR affinity and selectivity. The addition of small groups, such as a chloro substituent (as in Cl-IB-MECA), generally leads to enhanced binding. Furthermore, the introduction of alkyn-2-yl groups at the C2 position can also improve the affinity and subtype selectivity of A3AR agonists.[1]

Modifications of the Ribose Moiety

The ribose portion of the adenosine scaffold plays a crucial role in receptor recognition. Key modifications include:

-

5'-Uronamides: Conversion of the 5'-hydroxymethyl group to a 5'-N-methyluronamide is a critical modification that enhances subtype selectivity for the A3AR.[1] This modification is present in many high-affinity A3AR agonists, including IB-MECA and Cl-IB-MECA.[3] A hydrophilic and/or hydrogen-bonding group at the 5' position is predicted to increase A3AR binding affinity and contribute to receptor activation.[2]

-

(N)-Methanocarba Scaffolds: Replacing the flexible ribose ring with a rigid bicyclo[3.1.0]hexane system, known as the (N)-methanocarba modification, constrains the conformation of the sugar moiety into a North (N) conformation, which is favored for A3AR binding.[1] This modification often leads to highly potent and selective A3AR agonists.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki) and, where available, the functional potencies (EC50) of representative A3AR agonists, highlighting the impact of various structural modifications.

Table 1: Binding Affinity of Ribofuranoside-Based A3AR Agonists

| Compound | N6-Substituent | C2-Substituent | 5'-Modification | hA3AR Ki (nM) | Reference |

| Adenosine | -H | -H | -CH2OH | >10,000 | |

| IB-MECA | 3-Iodobenzyl | -H | -CONHMe | 1.8 - 2.9 | [4] |

| Cl-IB-MECA | 3-Iodobenzyl | -Cl | -CONHMe | 1.4 - 3.5 | [4][5] |

| MRS5679 | (R)-1-Phenylethyl | -H | -CONHMe | 82 | [4] |

Table 2: Binding Affinity of (N)-Methanocarba-Based A3AR Agonists

| Compound | N6-Substituent | C2-Substituent | 5'-Modification | hA3AR Ki (nM) | Reference |

| MRS5980 | 3-Chlorobenzyl | -Phenylethynyl | -CONHMe | 0.72 | [4] |

| MRS7618 | 2-(4-Hydroxy-3-methoxyphenyl)ethyl | -H | -CONHMe | 0.563 | [6] |

| 1 | N6-methyl | C2-chloro | 5′-N-methyluronamide | 3.49 | [7] |

| 2 | N6-(3-iodobenzyl) | C2-chloro | 5′-N-methyluronamide | 1.4 | [7] |

Table 3: Functional Activity of Selected A3AR Agonists

| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |

| Cl-IB-MECA | cAMP Inhibition | CHO-hA3AR | 3.4 | |

| 15 (2-Chloro-N6-phenylethylAdo) | cAMP Inhibition | CHO-hA3AR | 14 | [5] |

| IB-MECA | Gi/Go Activation | ADORA3 Nomad Cell Line | 18.8 | [8] |

Experimental Protocols

The determination of A3AR agonist activity relies on standardized in vitro assays. The following sections provide detailed methodologies for the most common experiments cited in SAR studies.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the A3AR by quantifying its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells stably expressing the human A3AR (e.g., CHO or HEK-293 cells).

-

Radioligand: Typically [125I]I-AB-MECA or [3H]PSB-11.[2][4][9]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA.[2]

-

Non-specific binding control: A high concentration of a known A3AR ligand (e.g., 10 µM NECA or 1 µM IB-MECA).[2][10]

-

Filtration apparatus.

-

Scintillation counter or gamma counter.

Procedure:

-

Membrane Preparation: Cells expressing the A3AR are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[3]

-

Assay Setup: In a 96-well plate, add the following in order:

-

Incubation: Incubate the plate at room temperature (e.g., 22-25°C) or 30°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[3][10]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[3]

-

Counting: Place the filters in scintillation vials with scintillation cocktail (for 3H) or in tubes for a gamma counter (for 125I) and measure the radioactivity.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional activity of an A3AR agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP), a second messenger whose synthesis is negatively regulated by the Gi-coupled A3AR.

Materials:

-

Whole cells stably expressing the human A3AR (e.g., CHO or HEK-293 cells).

-

Forskolin (B1673556) or other adenylyl cyclase activator.

-

Test compounds (A3AR agonists).

Procedure:

-

Cell Culture and Plating: Culture the A3AR-expressing cells to an appropriate confluency and seed them into 96-well plates.

-

Pre-treatment: Incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Add increasing concentrations of the A3AR agonist to the cells.

-

Adenylyl Cyclase Activation: Add a fixed concentration of forskolin to stimulate the production of cAMP.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 20-30 minutes).[13]

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: The agonist's ability to inhibit forskolin-stimulated cAMP accumulation is measured. The EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) is determined by non-linear regression analysis.

A3AR Signaling Pathways and Experimental Workflow

The activation of the A3AR by an agonist initiates a cascade of intracellular signaling events. The following diagrams, created using the DOT language for Graphviz, illustrate the primary signaling pathways and a general workflow for evaluating A3AR agonists.

A3AR Signaling Pathways

Activation of the A3AR, a Gi/Gq-coupled receptor, leads to the modulation of several downstream signaling cascades.[1][14] The primary pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[15][16] Additionally, A3AR activation can stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[15][16] The receptor can also modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the PI3K/Akt pathway, influencing cell survival and proliferation.[15][16][17]

Caption: A3AR Signaling Pathways

Experimental Workflow for A3AR Agonist Evaluation

The evaluation of a novel compound for A3AR agonist activity typically follows a structured workflow, beginning with primary binding assays to determine affinity, followed by functional assays to assess efficacy and potency, and culminating in selectivity profiling against other adenosine receptor subtypes.

Caption: A3AR Agonist Evaluation Workflow

References

- 1. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization by Flow Cytometry of Fluorescent, Selective Agonist Probes of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. A3 adenosine receptor agonists containing dopamine moieties for enhanced interspecies affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GitHub - cdd/bioassay-express: BioAssay Express by Collaborative Drug Discovery [github.com]

- 11. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. researchgate.net [researchgate.net]

- 15. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

A3 Adenosine Receptor Agonist Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The A3 adenosine (B11128) receptor (A3AR) has emerged as a significant therapeutic target for a range of pathologies, including cancer, inflammatory disorders, and ischemic conditions.[1][2][3] Its preferential overexpression in diseased cells compared to healthy tissues makes it an attractive candidate for targeted drug development.[2][4] This guide provides a comprehensive technical overview of the core signaling pathways initiated by A3AR agonists, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Signaling Paradigms: G-Protein Dependent and Independent Mechanisms

Activation of the A3AR, a member of the G-protein coupled receptor (GPCR) superfamily, triggers a cascade of intracellular events that can be broadly categorized into G-protein dependent and G-protein independent pathways. These pathways ultimately dictate the cellular response to A3AR agonism.

G-Protein Dependent Signaling: The Canonical Pathway

The A3AR canonically couples to inhibitory G-proteins of the Gi/o family. This interaction initiates a series of well-defined downstream effects:

-

Inhibition of Adenylyl Cyclase: Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and other cAMP-dependent signaling molecules.

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: A3AR activation influences several MAPK cascades, including the extracellular signal-regulated kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. The specific MAPK pathway affected and the nature of the modulation (activation or inhibition) can be cell-type specific and context-dependent. For instance, A3AR-mediated activation of ERK1/2 has been observed in various cell types and is often dependent on the release of Gβγ subunits.

-

Activation of Phospholipase C (PLC): In some cellular contexts, A3AR activation can stimulate the PLC pathway, resulting in the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and activation of protein kinase C (PKC). This can be mediated by the Gβγ subunits of the dissociated Gi/o protein.

G-Protein Independent Signaling: The Role of β-Arrestin

Beyond the classical G-protein coupling, A3AR activation can also initiate signaling cascades through a G-protein-independent mechanism, primarily mediated by β-arrestins. Upon agonist-induced receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the A3AR. This interaction not only leads to receptor desensitization and internalization but also serves as a scaffold for the assembly of various signaling complexes.

-

β-Arrestin-Mediated MAPK Activation: β-arrestins can act as scaffolds to bring components of the MAPK cascade, such as ERK1/2, into proximity with the receptor, leading to their activation. This pathway can have distinct temporal and spatial characteristics compared to G-protein-mediated ERK activation.

-

Biased Agonism: The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin), is an area of active research for A3AR. The development of biased agonists holds therapeutic promise by selectively activating desired signaling pathways while avoiding those that may lead to adverse effects.

Quantitative Data on A3AR Agonist Activity

The potency and efficacy of A3AR agonists are critical parameters in drug development. The following tables summarize key quantitative data for prototypical and investigational A3AR agonists.

Table 1: Binding Affinities (Ki) of A3AR Agonists

| Compound | Human A3AR Ki (nM) | Reference |

| Cl-IB-MECA | 1.4 | |

| IB-MECA | Not explicitly found in a table | |

| 2-Chloro-N6-phenylethylAdo (15) | 0.024 | |

| Compound 4 | Not explicitly found in a table | |

| Compound 12 | Not explicitly found in a table |

Note: Ki values can vary depending on the radioligand and experimental conditions used.

Table 2: Functional Potencies (EC50) of A3AR Agonists in Different Assays

| Compound | Assay | Cell Line | EC50 (nM) | Reference |

| NECA | β-arrestin2 Recruitment | HEK 293T | Not explicitly found in a table | |

| NECA | miniGαi Recruitment | HEK 293T | Not explicitly found in a table | |

| 2-Cl-IB-MECA | β-arrestin2 Recruitment | HEK 293T | 39.0 | |

| 2-Cl-IB-MECA | miniGαi Recruitment | HEK 293T | 30.5 | |

| 2-Cl-IB-MECA | cAMP Accumulation | CHO-hA3AR | Not explicitly found in a table | |

| 2-Chloro-N6-phenylethylAdo (15) | cAMP Accumulation | CHO-hA3AR | 14 | |

| Compound 4 | TGFα Shedding | Not specified | 2890 | |

| Cl-IB-MECA | [35S]GTPγS Binding | HEK293 (hA3AR) | 15.1 | |

| Adenosine | Gαi3 Activation (BRET) | HEK293T | ~1000-10000 | |

| Adenosine | GαoA Activation (BRET) | HEK293T | ~1000-10000 |

Note: EC50 values are highly dependent on the specific assay and cell system used.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to characterize A3AR agonist signaling.

cAMP Accumulation Assay

This assay measures the ability of an A3AR agonist to inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.

Principle: A3AR activation, through Gi coupling, inhibits forskolin-stimulated or basal adenylyl cyclase activity. The resulting change in cAMP concentration is quantified, typically using a competitive immunoassay or a reporter system.

Detailed Protocol (GloSensor™ cAMP Assay):

-

Cell Culture and Transfection:

-

HEK 293T cells are seeded in 6-well plates and co-transfected with a plasmid encoding the human A3AR and the pGloSensor™-22F cAMP plasmid using a suitable transfection reagent (e.g., FuGENE HD).

-

-

Cell Seeding for Assay:

-

Transfected cells are reseeded into 96-well plates pre-coated with poly-d-lysine.

-

-

Assay Procedure:

-

The culture medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP reagent.

-

Cells are incubated to allow for substrate equilibration.

-

A baseline luminescence reading is taken.

-

Cells are stimulated with forskolin (B1673556) (to induce cAMP production) in the presence or absence of varying concentrations of the A3AR agonist.

-

Luminescence is measured over time. A decrease in the forskolin-stimulated luminescence in the presence of the agonist indicates A3AR-mediated inhibition of adenylyl cyclase.

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated A3AR, providing a measure of G-protein independent signaling.

Principle: The interaction between the A3AR and β-arrestin is detected using a protein-protein interaction assay, such as a split-luciferase complementation assay (e.g., NanoBiT®).

Detailed Protocol (NanoBiT® β-Arrestin Recruitment Assay):

-

Cell Line Generation:

-

A stable HEK 293T cell line is generated to co-express the A3AR fused to the large subunit of NanoLuc® luciferase (LgBiT) and β-arrestin2 fused to the small subunit (SmBiT).

-

-

Cell Seeding:

-

The stable cell line is seeded into 96-well plates.

-

-

Assay Procedure:

-

The culture medium is replaced with an appropriate assay buffer.

-

The Nano-Glo® Live Cell Substrate is added to the wells.

-

A baseline luminescence reading is taken.

-

Cells are treated with varying concentrations of the A3AR agonist.

-

Luminescence is measured over time. An increase in luminescence indicates the agonist-induced recruitment of β-arrestin2 to the A3AR.

-

Western Blotting for ERK1/2 Phosphorylation

This technique is used to detect the phosphorylation of ERK1/2, a key downstream effector in the MAPK signaling cascade, following A3AR activation.

Principle: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of ERK1/2. The total amount of ERK1/2 is also measured as a loading control.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Cells expressing A3AR are grown to an appropriate confluency.

-

Cells are serum-starved to reduce basal ERK phosphorylation.

-

Cells are treated with the A3AR agonist for various time points.

-

-

Cell Lysis:

-

Cells are washed with ice-cold PBS and then lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phospho-ERK1/2.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

-

-

Stripping and Reprobing:

-

The membrane can be stripped and reprobed with an antibody for total ERK1/2 to normalize for protein loading.

-

Conclusion

This technical guide provides a foundational understanding of the primary signaling pathways activated by A3AR agonists. The intricate interplay between G-protein dependent and independent mechanisms, coupled with the potential for biased agonism, highlights the complexity and therapeutic potential of targeting this receptor. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals working to advance the field of A3AR-targeted therapeutics. A thorough understanding of these signaling pathways is crucial for the rational design and development of novel A3AR agonists with improved efficacy and safety profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Targets of A3 Adenosine Receptor (A3AR) Agonists: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the A3 adenosine (B11128) receptor (A3AR) as a therapeutic target. It details the molecular mechanisms, key signaling pathways, and clinical applications of A3AR agonists, with a focus on their roles in inflammation and oncology. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of critical pathways and workflows.

Introduction: The A3 Adenosine Receptor as a Therapeutic Target

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of pathologies, including inflammatory diseases and cancer.[1][2][3][4] A key characteristic that makes A3AR an attractive drug target is its differential expression pattern: it is found at low levels in normal tissues but is significantly overexpressed in cancer and inflammatory cells.[1] This overexpression is often correlated with disease severity and can be detected in peripheral blood mononuclear cells (PBMCs), making A3AR a potential biomarker for predicting patient response to targeted therapies.

Highly selective A3AR agonists, such as Piclidenoson (CF101) and Namodenoson (CF102), have been developed and are advancing through clinical trials. These agonists have demonstrated a dual effect: inducing anti-inflammatory and anti-cancer responses while also exerting protective effects on normal cells, contributing to an excellent safety profile observed in clinical studies.

Molecular Mechanism and Signaling Pathways

Activation of the A3AR by an agonist initiates a cascade of intracellular events through its coupling with inhibitory G proteins (Gi). This leads to the modulation of several key signaling pathways, primarily the NF-κB and Wnt pathways, which are crucial in regulating inflammation, cell proliferation, and apoptosis.

In inflammatory conditions, the NF-κB pathway is typically upregulated, leading to the production of pro-inflammatory cytokines. A3AR agonists exert a potent anti-inflammatory effect by downregulating this pathway. Activation of A3AR leads to the inhibition of key signaling proteins such as PI3K, PKB/Akt, and IKK. This prevents the phosphorylation and degradation of IκB, the inhibitory subunit of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, IL-17, and IL-23. This mechanism ultimately leads to the apoptosis of inflammatory cells and a reduction in cytokine production.

In cancer cells, the Wnt signaling pathway is often dysregulated. A3AR agonists can induce apoptosis in tumor cells by modulating this pathway. A3AR activation inhibits adenylyl cyclase, leading to decreased levels of Protein Kinase A (PKA) and reduced phosphorylation (inactivation) of Glycogen Synthase Kinase 3 Beta (GSK-3β). Active GSK-3β then phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus. The resulting decrease in nuclear β-catenin leads to the downregulation of target genes that promote cell proliferation, such as c-Myc and Cyclin D1, thereby inhibiting tumor cell growth.

Therapeutic Applications and Clinical Data

A3AR agonists are being developed for a wide array of diseases, primarily categorized as inflammatory/autoimmune disorders and cancer.

A3AR agonists like Piclidenoson have shown robust anti-inflammatory effects in preclinical models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have confirmed these effects in humans. The mechanism involves the suppression of pro-inflammatory cytokines, including TNF-α, IL-1, IL-6, IL-17, and IL-23.

Table 1: Summary of Clinical Trials for Piclidenoson (CF101) in Inflammatory Diseases

| Indication | Phase | Key Findings | Reference |

|---|---|---|---|

| Psoriasis | Phase II/III | Successfully met primary endpoint, demonstrating significant amelioration of disease symptoms. Clinical activity observed from week 16 to 32. A direct correlation was found between baseline A3AR expression and patient response. | |

| Rheumatoid Arthritis (RA) | Phase II | Found to be safe, well-tolerated, and showed strong evidence of an anti-inflammatory effect. |

| Dry Eye Syndrome | Phase II | Showed a good safety profile with no serious adverse events reported. | |

The anti-cancer activity of A3AR agonists is primarily linked to the induction of apoptosis in tumor cells via modulation of the Wnt and NF-κB pathways. Namodenoson (CF102), an A3AR agonist, has been investigated for the treatment of hepatocellular carcinoma (HCC) and other solid tumors.

Table 2: Summary of Clinical Trials for Namodenoson (CF102) in Oncology

| Indication | Phase | Key Findings | Reference |

|---|---|---|---|

| Hepatocellular Carcinoma (HCC) | Phase I/II | Demonstrated a good safety profile and was well-tolerated. Preliminary evidence of antitumor activity was seen, with a median overall survival of 8.1 months in patients with Child-Pugh B hepatic dysfunction. | |

| HCC (Child-Pugh B7) | Phase II (Placebo-controlled) | The primary endpoint of overall survival superiority was not met for the whole group. However, a subgroup analysis of CPB7 patients showed a significant difference in 12-month overall survival (44% vs. 18% for placebo, p=0.028) and a 9% partial response rate (vs. 0% for placebo). |

| Pancreatic Cancer | Phase II (Planned) | Granted orphan drug designation by the FDA. A study will evaluate Namodenoson (25 mg, twice daily) in patients with advanced pancreatic adenocarcinoma. | |

Experimental Protocols and Methodologies

This section provides generalized methodologies for key experiments used in the research and development of A3AR agonists, based on descriptions in the cited literature.

This protocol is used to determine the binding affinity of a compound for the A3AR. It typically involves competition between a radiolabeled ligand and the unlabeled test compound (agonist).

Protocol Steps:

-

Membrane Preparation:

-

Culture HEK293 cells (or other suitable cell line) stably expressing the human A3AR.

-

Harvest cells and homogenize in an ice-cold buffer (e.g., PBS) using a pestle and glass homogenizer.

-

Perform differential centrifugation to isolate the membrane fraction. The final membrane pellet is resuspended, protein concentration is determined (e.g., via BCA assay), and stored at -80°C.

-

-

Equilibrium Displacement Assay:

-

Dilute membranes to a specified concentration (e.g., 20 µ g/well ) in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

In a 96-well plate, add the diluted membranes, a constant concentration of a radiolabeled A3AR antagonist (e.g., [³H]PSB-11), and varying concentrations of the competing test agonist.

-

Determine non-specific binding in the presence of a high concentration of a non-labeled, high-affinity ligand (e.g., 100 µM NECA).

-

Incubate the plate (e.g., 120 minutes at 10°C) to reach equilibrium.

-

-

Data Collection and Analysis:

-

Terminate the reaction by rapid filtration through a filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to calculate the IC₅₀ value, which can be converted to a Ki (inhibition constant) value.

-

This animal model is used to assess the efficacy of A3AR agonists in treating chronic pain, a condition with an inflammatory component.

Protocol Steps:

-

Model Induction:

-

Anesthetize adult mice or rats according to approved institutional animal care protocols.

-

Surgically expose the sciatic nerve in one hind limb.

-

Induce a constriction injury by loosely ligating the nerve with sutures, causing inflammation and nerve damage that leads to hypersensitivity.

-

-

Drug Administration:

-

Allow the animals to recover and develop maximal pain symptoms (typically 7 days post-injury).

-

Administer the A3AR agonist prodrug or active compound via the desired route (e.g., oral gavage). Dosing may be single or repeated (e.g., twice daily). A vehicle control group is run in parallel.

-

-

Behavioral Testing (Allodynia Measurement):

-

At various time points post-drug administration, measure the paw withdrawal threshold in response to a non-painful mechanical stimulus (mechano-allodynia).

-

This is typically done using von Frey filaments of increasing force applied to the plantar surface of the injured paw. The force at which the animal withdraws its paw is recorded.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds between the drug-treated group and the vehicle control group.

-

A significant increase in the withdrawal threshold in the treated group indicates an analgesic (anti-allodynic) effect. Statistical analysis (e.g., ANOVA) is used to determine significance.

-

Conclusion

The A3 adenosine receptor is a validated therapeutic target with substantial promise for treating inflammatory diseases and cancer. Its overexpression in pathological tissues provides a basis for targeted therapy with a favorable safety margin. A3AR agonists, such as Piclidenoson and Namodenoson, leverage well-defined signaling pathways—primarily the downregulation of NF-κB and Wnt—to exert their anti-inflammatory and pro-apoptotic effects. As these compounds advance through late-stage clinical trials, they represent a novel class of orally available, small-molecule drugs that could offer significant benefits for patient populations with unmet medical needs.

References

- 1. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and therapeutic effects of A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 4. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of A3AR Agonist 2: A Technical Guide

This guide provides a comprehensive overview of the in vitro methodologies required to characterize a novel A3 adenosine (B11128) receptor (A3AR) agonist, referred to herein as "Agonist 2." It is intended for researchers, scientists, and drug development professionals engaged in the pharmacological assessment of A3AR-targeting compounds. The document outlines key signaling pathways, detailed experimental protocols for binding and functional assays, and a structured approach to data presentation.

The A3 Adenosine Receptor (A3AR)

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes.[1][2] It is considered a promising therapeutic target for inflammatory diseases, cancer, and cardiac ischemia.[1][3][4] A3AR is highly expressed in immune cells, such as mast cells, neutrophils, and eosinophils, as well as in various types of cancer cells.[1][2] Upon activation, A3AR couples to inhibitory (Gαi) and other G proteins (Gαq) to modulate downstream signaling cascades.[5][6] A thorough in vitro characterization is essential to determine the affinity, potency, and efficacy of new agonists targeting this receptor.

A3AR Signaling Pathways

Activation of A3AR by an agonist initiates multiple intracellular signaling pathways. The primary pathway involves coupling to Gαi proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][7] The receptor can also couple to Gαq, activating phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium.[2][6]

Downstream of G protein activation, A3AR can modulate various kinase cascades, including the PI3K/Akt and MAPK (e.g., ERK1/2) pathways, which are critical for cell survival and proliferation.[2][5] In the context of cancer and inflammation, A3AR agonists have been shown to modulate the NF-κB and Wnt signaling pathways.[8] Additionally, G protein-independent signaling via β-arrestin recruitment can occur, leading to receptor desensitization and internalization.[4][8]

In Vitro Characterization Workflow

The characterization of Agonist 2 follows a hierarchical process. It begins with receptor binding assays to determine the compound's affinity (Ki) for A3AR. This is followed by a series of functional assays to quantify its potency (EC50) and efficacy (Emax) in activating G protein-dependent and independent pathways.

Data Presentation

Quantitative data should be summarized to allow for clear comparison of the pharmacological properties of Agonist 2 against known reference compounds.

Table 1: Receptor Binding Affinity of A3AR Agonists

| Compound | Ki (nM) at human A3AR | Radioligand Used | Cell Line | Reference |

|---|---|---|---|---|

| Agonist 2 | User Data | [3H]PSB-11 | CHO-hA3 | - |

| IB-MECA (Reference) | 2.9 | [3H]PSB-11 | CHO-hA3 | [9] |

| 2-Cl-IB-MECA (Reference) | 3.5 | [3H]PSB-11 | CHO-hA3 | [9] |

| NECA (Reference) | 100 (IC50) | [125I]AB-MECA | HEK-293 |[10] |

Table 2: Functional Potency and Efficacy of A3AR Agonists

| Assay Type | Parameter | Agonist 2 | 2-Cl-IB-MECA (Reference) | NECA (Reference) | Reference |

|---|---|---|---|---|---|

| β-Arrestin 2 Recruitment | EC50 (nM) | User Data | 39.0 | 215 | [11] |

| Emax (% of NECA) | User Data | 52.9% | 100% | [11] | |

| miniGαi Recruitment | EC50 (nM) | User Data | 30.5 | 185 | [11] |

| Emax (% of NECA) | User Data | 41.9% | 100% | [11] | |

| [35S]GTPγS Binding | EC50 (nM) | User Data | 15.1 | - | [3] |

| | Emax (% of Vehicle) | User Data | - | - |[3] |

Experimental Protocols

Detailed protocols are crucial for reproducibility. The following sections describe standard methodologies for key in vitro assays.

Cell Culture and Membrane Preparation

-

Cell Line : Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human A3AR are commonly used.

-

Culture Conditions : Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) at 37°C in a humidified 5% CO2 atmosphere.

-

Membrane Preparation :

-

Grow cells to 80-90% confluency.

-

Harvest cells and centrifuge at low speed.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Homogenize the cell suspension using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) for 30-60 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

Store membrane aliquots at -80°C until use.

-

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of Agonist 2 by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to A3AR.

-

Materials :

-

A3AR-expressing cell membranes (10-20 µg protein/well).

-

Radioligand: e.g., [3H]PSB-11 or [125I]AB-MECA at a concentration near its Kd.[9][10]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[9]

-

Agonist 2: Serial dilutions (e.g., 10-11 to 10-5 M).

-

Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 100 µM NECA or 1 µM IB-MECA).[9][10]

-

-

Protocol :

-

In a 96-well plate, combine assay buffer, cell membranes, radioligand, and either vehicle, Agonist 2, or the non-specific binding control.

-

Incubate the plate for a defined period (e.g., 120-240 minutes) at a controlled temperature (e.g., 10°C or 22°C) to reach equilibrium.[9][10]

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay measures the ability of Agonist 2 to inhibit adenylyl cyclase activity, a hallmark of Gαi activation.

-

Materials :

-

A3AR-expressing cells (e.g., HEK293 or CHO).

-

Adenylyl cyclase stimulator: Forskolin (B1673556) (e.g., 1 µM final concentration).[3]

-

Agonist 2: Serial dilutions.

-

-

Protocol :

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

For luminescence-based assays, incubate cells with the detection reagent (e.g., GloSensor™ substrate) as per the manufacturer's protocol.[12]

-

Pre-treat cells with serial dilutions of Agonist 2 for 15-30 minutes.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Measure the signal (e.g., luminescence or fluorescence) after a 15-30 minute incubation.

-

Generate concentration-response curves to determine the EC50 (potency) and Emax (efficacy) for the inhibition of forskolin-stimulated cAMP production.

-

[35S]GTPγS Binding Assay

This assay directly measures agonist-induced G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.

-

Materials :

-

A3AR-expressing cell membranes (5-10 µg protein/well).[4]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 100 mM NaCl, 1 mM EGTA, pH 7.4.[4]

-

[35S]GTPγS (e.g., 0.1-0.5 nM).

-

GDP (e.g., 10-30 µM) to ensure binding is agonist-dependent.

-

Agonist 2: Serial dilutions.

-

Non-specific binding control: High concentration of unlabeled GTPγS.

-

-

Protocol :

-

Pre-treat membranes with Agonist 2 dilutions for 15-30 minutes on ice.

-

Initiate the reaction by adding a mixture of [35S]GTPγS and GDP.

-

Incubate for 60-90 minutes at 30°C.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold buffer.

-

Measure bound radioactivity by scintillation counting.

-

Plot the specific binding against the agonist concentration to determine EC50 and Emax.

-

β-Arrestin Recruitment Assay

This assay assesses G protein-independent signaling by measuring the recruitment of β-arrestin 2 to the activated A3AR, often using bioluminescence resonance energy transfer (BRET) or enzyme complementation (e.g., NanoBiT®) technologies.[11]

-

Materials :

-

HEK293 cells co-expressing A3AR fused to a luciferase fragment (e.g., LgBiT) and β-arrestin 2 fused to the complementary fragment (e.g., SmBiT).[11]

-

Assay buffer (e.g., HBSS).

-

Luciferase substrate (e.g., NanoGlo® Live Cell Reagent).

-

Agonist 2: Serial dilutions.

-

-

Protocol :

-

Seed the engineered cells in a 96-well plate.

-

After 24 hours, replace the medium with assay buffer containing the luciferase substrate and incubate.

-

Add serial dilutions of Agonist 2 to the wells.

-

Measure luminescence immediately and kinetically over 30-60 minutes.

-

Generate concentration-response curves from the area under the curve (AUC) or endpoint data to determine EC50 and Emax for β-arrestin recruitment.

-

References

- 1. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. innoprot.com [innoprot.com]

- 8. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GitHub - cdd/bioassay-express: BioAssay Express by Collaborative Drug Discovery [github.com]

- 11. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Deep Dive into A3 Adenosine Receptor (A3AR) Agonists: Selectivity and Specificity Profiles

For Researchers, Scientists, and Drug Development Professionals

The A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a spectrum of diseases, including cancer, inflammatory conditions like rheumatoid arthritis and psoriasis, and ischemic injuries.[1][2][3] Its unique expression profile—low in normal tissues but overexpressed in cancerous and inflamed cells—positions it as an attractive candidate for targeted drug development with a potentially favorable safety profile.[2][4] This technical guide provides a comprehensive overview of the selectivity and specificity of A3AR agonists, detailing their signaling mechanisms, quantitative binding and functional data, and the experimental protocols used for their characterization.

Core Concepts: Selectivity vs. Specificity

In the context of A3AR agonists, selectivity refers to an agonist's preferential binding to the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B). High selectivity is crucial for minimizing off-target effects, as each adenosine receptor subtype mediates distinct physiological and pathological processes. Specificity , while often used interchangeably with selectivity, can also describe the unique downstream signaling pathways activated by an agonist upon binding to the A3AR, a concept also known as biased agonism.

A3AR Agonist Development and Structure-Activity Relationships

The development of selective A3AR agonists has largely focused on modifications of the adenosine scaffold. Key structural modifications that enhance A3AR affinity and selectivity include substitutions at the N⁶ and 5'-positions of the adenosine molecule. Prototypical and extensively studied A3AR agonists include IB-MECA (N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide), also known as Piclidenoson or CF101, and its 2-chloro derivative, Cl-IB-MECA (Namodenoson or CF102). The addition of a 2-chloro substituent in Cl-IB-MECA significantly enhances its selectivity for the A3AR.

Quantitative Profile of Key A3AR Agonists

The selectivity of A3AR agonists is quantitatively determined by comparing their binding affinities (Ki) and functional potencies (EC50) across the four adenosine receptor subtypes. A higher selectivity ratio (Ki or EC50 for other subtypes / Ki or EC50 for A3AR) indicates a more selective compound. The following tables summarize the binding affinity and functional potency data for prominent A3AR agonists.

Table 1: Binding Affinity (Ki, nM) of A3AR Agonists at Human Adenosine Receptor Subtypes

| Agonist | A1AR | A2AAR | A2BAR | A3AR | Selectivity (A1/A3) | Selectivity (A2A/A3) | Reference |

| IB-MECA (Piclidenoson) | ~90 | ~70 | >1000 | ~1.8 | ~50 | ~39 | |

| Cl-IB-MECA (Namodenoson) | >1000 | >1000 | >1000 | ~0.33-1.4 | >2500 | >1400 | |

| CP-532,903 | 1080 | 1260 | >10000 | 0.65 | 1661 | 1938 | |

| 2-Cl-N⁶-phenylethylAdo (15) | 1100 | 2500 | >10000 | 0.024 | 45833 | 104167 |

Note: Ki values can vary between studies due to different experimental conditions.

Table 2: Functional Potency (EC50, nM) of A3AR Agonists

| Agonist | Assay Type | A3AR EC50 | Reference |

| Cl-IB-MECA | cAMP Accumulation | Low nM range | |

| 2-Cl-N⁶-phenylethylAdo (15) | cAMP Accumulation | 14 | |

| NECA | cAMP Accumulation | 132 |

A3AR Signaling Pathways

Activation of the A3AR by an agonist initiates a cascade of intracellular signaling events that are primarily mediated through its coupling to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, A3AR signaling is complex and can also involve G protein-independent pathways and coupling to other G proteins like Gq. The downstream effects of A3AR activation are cell-type specific and can modulate various signaling pathways, including:

-

MAPK Pathways: A3AR activation can modulate Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2, which are involved in cell proliferation and differentiation.

-

PI3K/Akt Pathway: This pathway, crucial for cell survival and apoptosis, can be activated by A3AR stimulation.

-

Wnt and NF-κB Pathways: A3AR agonists have been shown to modulate the Wnt and NF-κB signaling pathways, which are critically involved in inflammation and cancer.

Below are Graphviz diagrams illustrating the canonical A3AR signaling pathway and a generalized workflow for assessing agonist selectivity.

References

- 1. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases [mdpi.com]

- 2. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

The A3 Adenosine Receptor (A3AR): A Pivotal Regulator in Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The A3 adenosine (B11128) receptor (A3AR), a member of the G protein-coupled receptor superfamily, has emerged as a critical therapeutic target for a spectrum of inflammatory diseases. Unlike other adenosine receptor subtypes, A3AR exhibits a unique expression pattern, with low levels in normal tissues and significant overexpression in inflammatory and cancerous cells.[1][2] This differential expression provides a therapeutic window for targeted intervention with minimal side effects. Activation of A3AR by specific agonists initiates a cascade of downstream signaling events, leading to the potent suppression of inflammatory processes. The primary mechanism involves the deregulation of the NF-κB and Wnt signaling pathways, resulting in the inhibition of pro-inflammatory cytokines and the induction of apoptosis in aberrant inflammatory cells.[3][4] Preclinical and clinical studies have demonstrated the efficacy of A3AR agonists, such as Piclidenoson (CF101) and Namodenoson (CF102), in treating conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[5] This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and therapeutic potential of targeting A3AR in inflammatory diseases, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

A3AR Expression and Distribution in the Immune System

The therapeutic potential of A3AR is fundamentally linked to its distribution. It is highly expressed in a variety of immune cells that are central to the inflammatory response. This includes neutrophils, eosinophils, mast cells, monocytes, macrophages, dendritic cells, and lymphocytes. Crucially, the expression of A3AR is dynamically regulated, with significant upregulation observed in tissues and peripheral blood mononuclear cells (PBMCs) from patients with autoimmune diseases like rheumatoid arthritis (RA), psoriasis, and Crohn's disease. This overexpression in pathological sites compared to healthy tissue makes A3AR an attractive target for selective drug action. For instance, A3AR expression in PBMCs can serve as a biomarker, reflecting the receptor's status at the remote inflammatory site and potentially predicting a patient's response to A3AR-targeted therapies.

Table 1: A3AR Expression in Immune Cells and Pathological Tissues

| Cell Type / Tissue | Expression Level | Significance in Inflammation | References |

| Neutrophils | High | Chemotaxis, degranulation, superoxide (B77818) production | |

| Eosinophils | High | Key cell type where human A3AR was first identified | |

| Mast Cells | High | Degranulation and release of inflammatory mediators | |

| Macrophages/Monocytes | High | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-12) | |

| Dendritic Cells | High | Regulation of T-cell activation and primary immune response | |

| T-Lymphocytes | Upregulated upon activation | Increased expression in CD4+ cells after activation | |

| Synoviocytes (RA) | Overexpressed | Target for anti-arthritic effects | |

| Psoriatic Skin Biopsies | Overexpressed | Inhibition of keratinocyte proliferation | |

| Colonic Mucosa (UC) | Downregulated | Controversial findings, may depend on disease state | |

| PBMCs (RA, Psoriasis) | Overexpressed | Serves as a systemic biomarker of inflammation |

Core Signaling Pathways of A3AR Activation

A3AR is primarily coupled to the inhibitory G protein (Gαi), which upon agonist binding, initiates several key intracellular signaling cascades that collectively contribute to its anti-inflammatory effects.

Inhibition of Adenylyl Cyclase

As a canonical Gαi-coupled receptor, A3AR activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This is a foundational step that influences the activity of downstream effectors like Protein Kinase A (PKA) and subsequently modulates gene transcription.

Deregulation of the NF-κB Pathway

A central mechanism for A3AR's anti-inflammatory action is the downregulation of the Nuclear Factor-κB (NF-κB) signaling pathway. A3AR agonists have been shown to inhibit the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of numerous pro-inflammatory genes, including TNF-α, IL-1β, IL-6, and IL-8. This inhibitory effect has been observed in various inflammatory models, including human colonic epithelial cells and experimental colitis.

Modulation of PI3K/Akt and MAPK Pathways

A3AR activation also modulates other critical signaling hubs, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. The interaction is complex and can be cell-type specific.

-

PI3K/Akt Pathway: In some contexts, A3AR stimulation activates the PI3K/Akt pro-survival pathway, which can confer protective effects. However, in the context of inflammation, A3AR-mediated inhibition of PI3K is linked to the downregulation of NF-κB.

-

MAPK Pathways: A3AR signaling regulates MAPK pathways, including ERK1/2 and p38. For instance, in synoviocytes from osteoarthritis patients, A3AR activation was associated with the suppression of p38 MAPK and NF-κB pathways, leading to anti-inflammatory effects. The activation or inhibition of these pathways can influence cell proliferation, differentiation, and apoptosis.

A3AR in Specific Inflammatory Diseases

The therapeutic utility of targeting A3AR has been explored in several autoimmune inflammatory disorders.

Rheumatoid Arthritis (RA)

In RA, A3AR is overexpressed in the inflammatory cells of the synovium and in PBMCs. A3AR agonists like Piclidenoson (CF101) have shown significant anti-inflammatory effects in animal models of arthritis. The mechanism involves the downregulation of the NF-κB and Wnt signaling pathways, leading to apoptosis of inflammatory cells. Clinically, Piclidenoson was found to be safe and demonstrated efficacy in Phase II trials, with a significant correlation noted between baseline A3AR expression levels in PBMCs and the patient's response to the drug. Furthermore, A3AR activation inhibits the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and matrix metalloproteinases (MMP-1, MMP-3) that contribute to joint destruction.

Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation. A3AR is highly expressed in skin biopsies and PBMCs from psoriasis patients. A3AR agonists inhibit the proliferation of keratinocytes and reduce the production of key psoriatic cytokines, IL-17 and IL-23, through the deregulation of the NF-κB pathway. In Phase II and III clinical trials, Piclidenoson has shown a favorable safety profile and efficacy in improving psoriatic skin lesions.

Inflammatory Bowel Disease (IBD)

The role of A3AR in IBD (Crohn's disease and ulcerative colitis) is more complex. Some studies report decreased A3AR expression in the colonic mucosa of UC patients, which is correlated with increased levels of TNF-α and IL-1β. In this context, A3AR activation via the agonist 2-Cl-IB-MECA was shown to reduce these pro-inflammatory cytokines by inhibiting NF-κB activation. Conversely, other studies have noted increased A3AR levels in PBMCs from Crohn's disease patients. Despite these differing expression profiles, A3AR agonists have demonstrated protective effects in animal models of colitis, suggesting a therapeutic potential.

Table 2: Effects of A3AR Agonists on Key Inflammatory Mediators

| Mediator | Disease Context | Effect of A3AR Agonist | Mechanism | References |

| TNF-α | RA, IBD, Psoriasis | Inhibition | Downregulation of NF-κB pathway | |

| IL-1β | RA, IBD | Inhibition | Downregulation of NF-κB pathway | |

| IL-6 | RA | Inhibition | Downregulation of NF-κB pathway | |

| IL-17 & IL-23 | Psoriasis | Inhibition | Downregulation of NF-κB pathway | |

| NF-κB | General Inflammation | Inhibition | Prevents nuclear translocation of p65 | |

| MMP-1 & MMP-3 | RA | Inhibition | Reduces cartilage and bone degradation | |

| RANKL | RA | Inhibition | Reduces osteoclastogenesis |

Key A3AR Agonists in Development

Several selective A3AR agonists have been developed and have progressed to clinical trials, demonstrating the viability of this therapeutic strategy.

Table 3: Key A3AR Agonists in Clinical Development

| Compound Name | Generic Name | Key Indications | Development Phase | References |

| CF101 | Piclidenoson | Rheumatoid Arthritis, Psoriasis | Phase III | |

| CF102 | Namodenoson | Hepatocellular Carcinoma, NASH | Phase II / III | |

| MRS5698 | - | Neuropathic Pain, Psoriasis (preclinical) | Preclinical | |

| 2-Cl-IB-MECA | - | Research Tool, IBD (preclinical) | Preclinical |

Experimental Protocols

Reproducible and standardized methodologies are crucial for studying the role of A3AR. Below are outlines of key experimental protocols.

Protocol: Radioligand Binding Assay for A3AR Expression

This protocol is used to determine the density (Bmax) and affinity (Kd) of A3AR in a given tissue or cell preparation.

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a BCA or Bradford assay.

-

Saturation Binding: Incubate a fixed amount of membrane protein (e.g., 50-100 µg) with increasing concentrations of a high-affinity A3AR radioligand (e.g., [³H]MRE 3008F20 or [¹²⁵I]AB-MECA) in binding buffer.

-

Non-Specific Binding: For each concentration, run a parallel set of tubes containing an excess of a non-labeled A3AR antagonist (e.g., MRE 3008F20) to determine non-specific binding.

-

Incubation: Incubate tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.

-

Quantification: Place filters in scintillation vials with scintillation fluid and count radioactivity using a beta-counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze data using non-linear regression (e.g., one-site binding hyperbola in GraphPad Prism) to determine Bmax and Kd values.

Protocol: Western Blot for NF-κB Pathway Activation

This protocol assesses the effect of A3AR agonists on the phosphorylation and expression of key proteins in the NF-κB pathway.

-

Cell Culture and Treatment: Culture relevant cells (e.g., HT-29 colonic epithelial cells, synoviocytes) and treat with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of an A3AR agonist (e.g., 2-Cl-IB-MECA) for various time points.

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation. Determine protein concentration.

-

SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel (e.g., 10-12%) by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for loading control).

-

Wash membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize protein bands using a chemiluminescence imaging system.

-

Densitometry: Quantify band intensity using software like ImageJ and normalize to the loading control.

Protocol: Animal Model - IL-23-Induced Psoriasis-Like Skin Inflammation

This model is used to evaluate the in vivo efficacy of anti-psoriatic compounds.

-

Animals: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).

-

Induction: Administer intradermal injections of recombinant mouse IL-23 (e.g., 1 µg in 20 µL PBS) into the mouse ear daily or every other day for a specified period (e.g., 14 days).

-

Treatment: Administer the A3AR agonist (e.g., MRS5698) via a relevant route (e.g., intraperitoneal or oral administration) daily, starting from the first day of IL-23 injection. A vehicle control group should be included.

-

Monitoring:

-

Ear Thickness: Measure ear thickness daily using a digital caliper. This is a primary measure of inflammation and edema.

-

Clinical Scoring: Score the ears for erythema (redness), scaling, and thickness on a scale of 0-4.

-

-

Endpoint Analysis:

-

Histology: At the end of the experiment, collect ear tissue for histological analysis (H&E staining) to assess epidermal hyperplasia (acanthosis) and inflammatory cell infiltrate.

-

Gene Expression: Extract RNA from ear tissue to measure the expression of inflammatory cytokines (e.g., IL-17, IL-22, TNF-α) via qRT-PCR.

-

Conclusion and Future Perspectives

The A3 adenosine receptor stands out as a highly promising therapeutic target for inflammatory diseases due to its selective overexpression in pathological cells. This unique characteristic allows for targeted therapy that minimizes off-target effects. The anti-inflammatory effects of A3AR activation are robust and mediated by well-defined molecular mechanisms, primarily the inhibition of the NF-κB signaling cascade and the subsequent reduction of pro-inflammatory cytokine production.

The clinical advancement of A3AR agonists like Piclidenoson offers a new, orally available treatment modality for patients with rheumatoid arthritis and psoriasis. Furthermore, the use of A3AR expression in PBMCs as a predictive biomarker embodies a personalized medicine approach, allowing for the selection of patients most likely to respond to treatment.

Future research will likely focus on developing next-generation A3AR modulators, including partial agonists and positive allosteric modulators, which may offer an even finer degree of control and an enhanced safety profile. Elucidating the nuanced role of A3AR in different inflammatory contexts, such as IBD, and exploring its therapeutic potential in other immune-mediated disorders will continue to be an active and promising area of investigation.

References

- 1. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 2. THERAPEUTIC FOCUS - Adenosine Receptors – The Promise of A3AR Research [drug-dev.com]

- 3. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The A3 adenosine receptor (A3AR): therapeutic target and predictive biological marker in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of A3 Adenosine Receptor (A3AR) Agonists in the Regulation of Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor, has emerged as a promising therapeutic target in oncology. Overexpressed in a variety of tumor types compared to normal tissues, its activation by selective agonists has been shown to exert potent anti-proliferative and pro-apoptotic effects on cancer cells. This technical guide provides an in-depth overview of the current understanding of A3AR agonists' impact on cancer cell proliferation, detailing the underlying molecular mechanisms, summarizing key quantitative data, and providing comprehensive experimental protocols. The signaling pathways modulated by A3AR agonists, primarily the Wnt/β-catenin and NF-κB pathways, are elucidated through detailed diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of cancer therapeutics.

Introduction

Adenosine, a purine (B94841) nucleoside present in the tumor microenvironment, modulates a wide range of physiological and pathological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Among these, the A3 adenosine receptor (A3AR) has garnered significant attention due to its differential expression profile, being found at low levels in normal tissues but significantly upregulated in various cancer and inflammatory cells.[1][2] This overexpression makes A3AR an attractive target for cancer therapy.

Selective A3AR agonists, such as IB-MECA (N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide), Cl-IB-MECA (2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide), Piclidenoson (CF101), and Namodenoson (CF102), have been developed and extensively studied for their anti-cancer properties.[3][4][5] These compounds have demonstrated the ability to inhibit the proliferation of a broad spectrum of cancer cell lines, including those of the breast, colon, prostate, lung, melanoma, and hepatocellular carcinoma, both in vitro and in vivo. The anti-proliferative effects of A3AR agonists are primarily mediated through the modulation of key intracellular signaling pathways, leading to cell cycle arrest and induction of apoptosis.

This guide will delve into the molecular mechanisms of action of A3AR agonists, present quantitative data on their effects on cancer cell proliferation, and provide detailed experimental protocols for their study.

Molecular Mechanisms of A3AR Agonist-Mediated Anti-Proliferative Effects

Activation of A3AR by its agonists initiates a cascade of intracellular events that culminate in the inhibition of cancer cell proliferation. The primary signaling pathways implicated are the Wnt/β-catenin and the NF-κB pathways.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. In the absence of A3AR activation, this pathway is often constitutively active in cancer cells, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes promoting cell cycle progression, such as cyclin D1 and c-Myc.